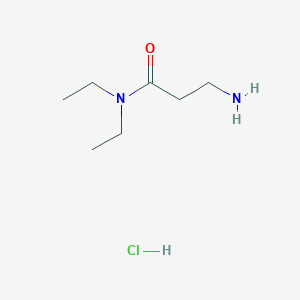

3-Amino-N,N-diethylpropanamide hydrochloride

描述

3-Amino-N,N-diethylpropanamide hydrochloride (CAS: 34105-56-1) is a hydrochlorinated amide derivative with the molecular formula C₇H₁₆N₂O·HCl and a molecular weight of 180.68 g/mol . It is synthesized via palladium-catalyzed β-H arylation, yielding a pale yellow oil with a high efficiency of 93% . The compound is characterized by its amino and diethylamide substituents, which confer unique physicochemical properties, including moderate polarity and solubility in polar solvents. It is available commercially with a purity of ≥98% and is utilized in pharmaceutical and agrochemical research as a versatile intermediate .

属性

IUPAC Name |

3-amino-N,N-diethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-3-9(4-2)7(10)5-6-8;/h3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRWOYMCZBMHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590439 | |

| Record name | N,N-Diethyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34105-56-1 | |

| Record name | N,N-Diethyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34105-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method 1: Direct Amidation

This method involves the reaction of diethylamine with propanoyl chloride in the presence of a base.

- Reagents : Diethylamine, propanoyl chloride, and a base (e.g., triethylamine).

- Reaction Conditions : The reaction is typically carried out at room temperature under an inert atmosphere.

- Yield : Approximately 85% yield can be achieved.

Method 2: Alkylation of Amines

In this method, a secondary amine is alkylated using a suitable alkyl halide.

- Reagents : Diethylamine and 3-bromopropanamide.

- Reaction Conditions : The reaction is conducted in a solvent such as ethanol at reflux temperature for several hours.

- Yield : Yields can reach up to 90% depending on the purity of starting materials.

Method 3: Hydrochloride Salt Formation

This method focuses on converting the free base into its hydrochloride salt.

- Reagents : The free base of 3-amino-N,N-diethylpropanamide and hydrochloric acid.

- Reaction Conditions : The reaction is performed in anhydrous conditions to prevent moisture interference.

- Yield : Typically results in high purity (>95%) of the hydrochloride salt.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for this compound, highlighting their yields, conditions, and reagents used:

| Method | Reagents Used | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Direct Amidation | Diethylamine, Propanoyl Chloride | Room Temperature | ~85 |

| Alkylation | Diethylamine, 3-Bromopropanamide | Ethanol, Reflux | ~90 |

| Hydrochloride Formation | Free Base, Hydrochloric Acid | Anhydrous | >95 |

Research Findings

Recent studies have explored various aspects of synthesizing this compound, focusing on optimizing reaction conditions to enhance yield and purity:

化学反应分析

Types of Reactions

3-Amino-N,N-diethylpropanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding amides or other derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amides, while reduction may produce amines .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-Amino-N,N-diethylpropanamide hydrochloride exhibit significant anticancer properties. A notable study highlighted its potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific cellular targets makes it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress . This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly in the context of proteases and kinases. Its structural analogs have been shown to inhibit specific enzymes that play crucial roles in various metabolic pathways, which can be pivotal for understanding disease mechanisms and developing new therapeutic strategies .

Synthesis of Peptides

The compound serves as a building block in peptide synthesis. Its functional groups allow for the formation of peptide bonds, making it useful in the development of peptide-based drugs or vaccines. The ability to modify its structure further enhances its utility in designing tailored peptides for specific biological functions.

Material Science

Polymer Chemistry

In material science, this compound is employed in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings, adhesives, and composite materials .

Nanotechnology Applications

The compound has also found applications in nanotechnology, particularly in the functionalization of nanoparticles for drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers can enhance drug solubility and bioavailability, improving therapeutic outcomes .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Outcome |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis; inhibits cell proliferation |

| Neuroprotective effects | Protects neurons from oxidative stress | |

| Biochemical Research | Enzyme inhibition studies | Inhibits proteases/kinases involved in metabolic pathways |

| Synthesis of peptides | Acts as a building block for peptide bonds | |

| Material Science | Polymer chemistry | Enhances thermal stability and mechanical strength |

| Nanotechnology | Functionalizes nanoparticles for improved drug delivery |

Case Studies

- Anticancer Research Study

- Neuroprotective Mechanism Exploration

- Polymer Enhancement Experiment

作用机制

The mechanism of action of 3-Amino-N,N-diethylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Analysis

Aromatic substituents (e.g., phenyl in N,N-diethyl-3-phenylpropanamide) increase lipophilicity (logP), favoring membrane permeability in drug candidates . Halogenation: The chloro group in 3-chloro-N,N-dimethylpropan-1-amine hydrochloride introduces electrophilic reactivity, making it suitable for alkylation reactions .

Physicochemical Properties: Solubility: Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than non-ionic analogs like N,N-diethyl-3-phenylpropanamide . Thermal Stability: The target compound’s oil form contrasts with crystalline solids like 3-amino-N,N-dimethylpropanamide hydrochloride, which has a defined melting point .

Synthetic Efficiency :

- The target compound’s 93% yield via palladium catalysis outperforms the 82% yield of N,N-diethyl-3-phenylpropanamide (synthesized via acyl chloride and diethylamine reaction) .

生物活性

3-Amino-N,N-diethylpropanamide hydrochloride (CAS Number: 34105-56-1) is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H17ClN2O

- Molecular Weight : 180.68 g/mol

- IUPAC Name : this compound

- Purity : Typically available at 95% purity .

The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets. The compound's amine group is likely involved in hydrogen bonding, facilitating interactions with proteins and enzymes.

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially acting as a modulator for neurotransmitters such as acetylcholine and dopamine.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development in metabolic disorders .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxic effects have been observed in cancer cell lines, indicating that the compound may have potential as an anticancer agent. A study conducted on various cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was able to reduce bacterial load significantly in vitro, suggesting its potential as a therapeutic agent .

- Cytotoxicity Evaluation : In a recent investigation, the cytotoxic effects of the compound were assessed on various cancer cell lines. Results indicated that it induced apoptosis through the intrinsic pathway, leading to cell death in HeLa cells . This suggests a possible mechanism for its anticancer activity.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-Amino-N,N-diethylpropanamide hydrochloride relevant to experimental design?

- Molecular formula : C₇H₁₇ClN₂O, with a molecular weight of 180.68 g/mol .

- Storage conditions : Store at room temperature in a tightly sealed container to avoid moisture absorption and degradation. The compound is labeled as an irritant, requiring handling in a controlled environment .

- Handling precautions : Use PPE (gloves, safety goggles, lab coat) and avoid dust formation. Work in a well-ventilated fume hood to minimize inhalation risks .

Q. What analytical techniques are recommended for initial characterization of this compound?

- Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection at 207 nm, using a C18 column and a methanol-phosphate buffer mobile phase (e.g., 70:30 ratio) for optimal resolution .

- Structural verification : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm molecular weight and functional groups.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology :

Use carbodiimide coupling agents (e.g., EDC·HCl) to facilitate amide bond formation between diethylamine and 3-aminopropanoic acid derivatives .

Optimize stoichiometry (e.g., 1.2:1 molar ratio of EDC to carboxylic acid) and reaction temperature (20–25°C) to minimize side reactions.

Purify via recrystallization in ethanol or acetonitrile to remove unreacted starting materials .

- Troubleshooting : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/methanol) and adjust pH to 4–5 during workup to stabilize the hydrochloride salt .

Q. What strategies resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Experimental design :

Perform solubility studies in a gradient of solvents (water, DMSO, ethanol, chloroform) at 25°C and 40°C.

Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may explain discrepancies .

Validate results with HPLC to rule out degradation during testing .

Q. How can interference from byproducts during synthesis be mitigated?

- Byproduct identification : Use LC-MS to detect common impurities, such as unreacted diethylamine or hydrolyzed intermediates.

- Mitigation strategies :

- Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents.

- Optimize reaction time (≤24 hours) to prevent over-alkylation or decomposition .

Q. What advanced techniques validate the stability of this compound under varying storage conditions?

- Stability protocols :

Accelerated stability testing at 40°C/75% relative humidity for 4 weeks, with periodic HPLC analysis to track degradation (e.g., hydrolysis of the amide bond) .

Use differential scanning calorimetry (DSC) to assess thermal decomposition profiles and identify safe storage thresholds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

- Root-cause analysis :

Compare synthetic protocols (e.g., purity of starting materials, reaction pH) to identify variability sources .

Validate biological assays using standardized positive controls (e.g., known enzyme inhibitors) to rule out assay-specific artifacts .

- Resolution : Replicate studies under controlled conditions (e.g., fixed temperature, humidity) and report batch-specific purity data .

Methodological Resources

- Synthesis : Refer to protocols for structurally similar compounds, such as 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, for guidance on optimizing hydrochloride salt formation .

- Safety : Follow OSHA/NIOSH guidelines for handling irritants, including emergency eyewash stations and chemical spill kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。